REACTION_CXSMILES
|
CO[C:3]1[CH:11]=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1.Br[C:13]1[CH:14]=[CH:15][C:16](C(N)=O)=[N:17][CH:18]=1.[CH3:22][O:23]C1C=CC2N=C(C3C=CC(C(F)(F)F)=CN=3)SC=2C=1.[CH3:43][N:44](C=O)C>[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH3:22][O:23][C:11]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:13]3[CH:14]=[CH:15][C:16]([NH:44][CH3:43])=[N:17][CH:18]=3)=[N:7][C:6]=2[CH:10]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=CS2)C=C1
|
Name
|
|
Quantity
|
0.146 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)N
|
Name
|
6-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-benzothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)C2=NC=C(C=C2)C(F)(F)F)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(N=C(S2)C=2C=CC(=NC2)NC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |